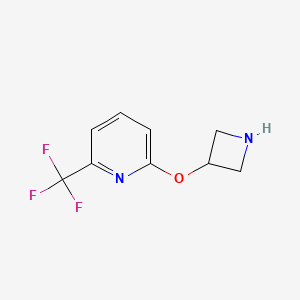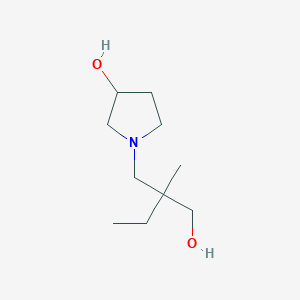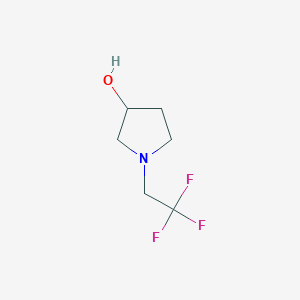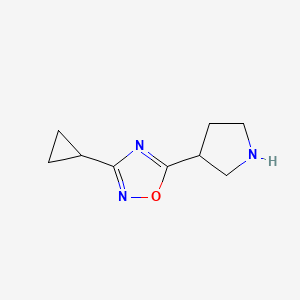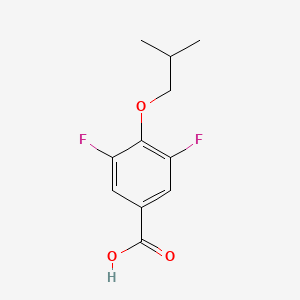![molecular formula C12H14N4O4 B1445316 2-((tert-Butoxycarbonyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 1383056-73-2](/img/structure/B1445316.png)
2-((tert-Butoxycarbonyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
概要
説明
“2-((tert-Butoxycarbonyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid” is a chemical compound with the CAS Number: 1383056-73-2 . It has a molecular weight of 278.27 .
Synthesis Analysis
While specific synthesis methods for this compound were not found, pyrazolo[1,5-a]pyrimidines have been synthesized using simpler and greener synthetic methodologies . The synthesis of related compounds often involves the use of electron-donating groups (EDGs) at position 7 on the fused ring .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C12H14N4O4/c1-12(2,3)20-11(19)14-8-7(10(17)18)9-13-5-4-6-16(9)15-8/h4-6H,1-3H3,(H,17,18)(H,14,15,19) . This suggests that the compound has a complex structure with multiple functional groups.
Physical And Chemical Properties Analysis
This compound has a molecular weight of 278.27 . Further physical and chemical properties were not found in the search results.
科学的研究の応用
Synthesis and Structural Analysis
- Pyrazolo[1,5-a]pyrimidine derivatives, including those related to 2-((tert-Butoxycarbonyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, have been synthesized using various methods. For example, a method involving the condensation of carboxylic acids with non-nucleophilic N-heterocycles and anilides was developed, highlighting the chemical reactivity and potential for diverse derivative formation of these compounds (Umehara, Ueda, & Tokuyama, 2016).
- Structural analysis of pyrazolo[1,5-a]pyrimidine derivatives, including X-ray analysis and hydrogen-bonded framework structures, has been conducted to better understand their molecular properties (Portilla et al., 2006).
Biological Activity and Pharmacological Potential
- The biological activity of pyrazolo[1,5-a]pyrimidine derivatives is a significant area of research. These compounds are studied for their potential pharmacological properties, such as acting as angiotensin II receptor antagonists (Shiota et al., 1999). It's important to note that the direct application of 2-((tert-Butoxycarbonyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid in these contexts may vary.
Material Science Applications
- Pyrazolo[1,5-a]pyrimidines have also attracted interest in materials science due to their photophysical properties. The synthesis and modification of these compounds are key to exploring their potential in various material applications (Moustafa et al., 2022).
Synthetic Chemistry and Methodologies
- In synthetic chemistry, various methods have been developed for the efficient synthesis of polyfunctional N-heterocycles, including pyrazolo[1,5-a]pyrimidines. These methodologies enhance the ability to produce a range of derivatives with potential applications in different fields of research (Filimonov et al., 2013).
将来の方向性
特性
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O4/c1-12(2,3)20-11(19)14-8-7(10(17)18)9-13-5-4-6-16(9)15-8/h4-6H,1-3H3,(H,17,18)(H,14,15,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHHNBKLVFDPJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NN2C=CC=NC2=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((tert-Butoxycarbonyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9H-fluoren-9-ylmethyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1445234.png)
![4-[(Cyclobutylmethyl)(methyl)carbamoyl]benzoic acid](/img/structure/B1445237.png)
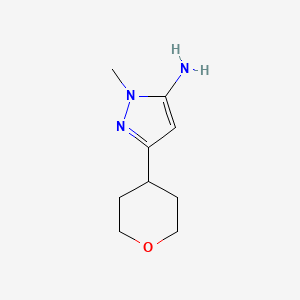
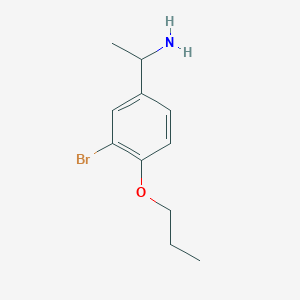
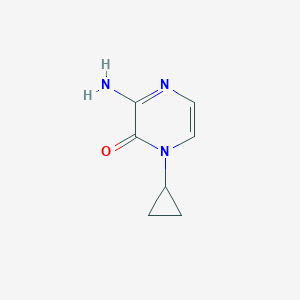
![4-[(4-Formylphenyl)(methyl)amino]benzonitrile](/img/structure/B1445241.png)
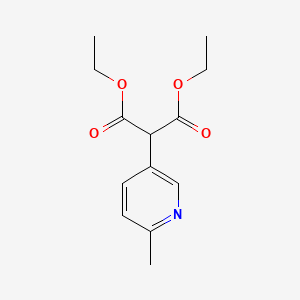
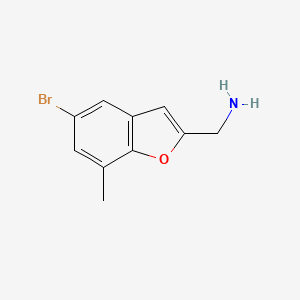
![tert-butyl N-[1-(N'-hydroxycarbamimidoyl)propan-2-yl]-N-methylcarbamate](/img/structure/B1445247.png)
